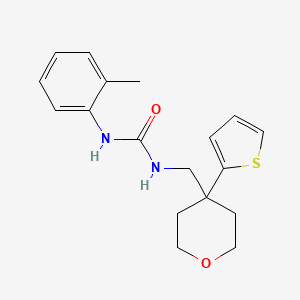
1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea is a compound of interest due to its potential biological activities, particularly in the realms of anticancer, antifungal, and antibacterial properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from various research studies.
The molecular formula of this compound is C18H19F3N2O2S, with a molecular weight of approximately 363.48 g/mol. The structure includes a thiophene ring and a tetrahydro-pyran moiety, which are significant for its biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of thiophenes with tetrahydropyran derivatives. The methodology often employs various coupling reactions to achieve the desired urea linkage. For instance, the reaction conditions may include the use of isocyanates or carbamates to facilitate the formation of the urea bond.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea and urea derivatives. For instance, compounds structurally similar to this compound have shown promising results in vitro against various cancer cell lines:
| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|---|
| 1 | EKVX | 1.7 | 21.5 | 25.9 |
| 2 | RPMI-8226 | 28.7 | 15.9 | 27.9 |
| 3 | OVCAR-4 | 15.1 | - | - |
These findings suggest that similar compounds can exhibit selective cytotoxicity against specific cancer types, indicating a potential for targeted therapy.
Antifungal and Antibacterial Activity
The compound has also been evaluated for antifungal activity against plant pathogens and larvicidal activity against Aedes aegypti. In one study, derivatives showed significant antifungal effects, particularly against Phomopis obscurans, with some compounds achieving an LD50 value as low as 67.9 ppm .
Case Studies
- Antitumor Efficacy : A study published in Medicinal Chemistry demonstrated that a related thiourea derivative exhibited broad-spectrum antitumor activity across several cancer cell lines, with notable selectivity and lower cytotoxicity towards non-cancerous cells .
- Antifungal Activity : In another investigation, several urea derivatives were synthesized and tested against fungal pathogens, revealing that certain modifications significantly enhanced their antifungal potency compared to traditional agents .
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-5-2-3-6-15(14)20-17(21)19-13-18(8-10-22-11-9-18)16-7-4-12-23-16/h2-7,12H,8-11,13H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDDRSKSXHDPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














